molecular formula C21H24N2O4S2 B2743900 4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1428350-51-9

4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2743900
CAS No.: 1428350-51-9
M. Wt: 432.55
InChI Key: AGGLZUUDKJZJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture, incorporating a sulfonamide group and two distinct heteroaromatic systems—furan and thiophene—which are known to be privileged scaffolds in pharmaceutical development . The core benzamide structure is a common motif in compounds investigated for their antiviral activity. Specifically, sulfamoylbenzamide derivatives have been identified in patent literature as a novel class of potent antiviral agents with activity against the Hepatitis B virus (HBV) . The presence of the diethylsulfamoyl group is a key structural feature associated with this bioactivity. Furthermore, the furan ring is recognized for its role in contributing to diverse therapeutic properties, including antibacterial, antifungal, and antiviral activities, often by enhancing binding affinity and selectivity toward biological targets . The thiophene moiety similarly contributes to the molecule's potential for diverse biological interactions. Researchers may explore this compound as a chemical tool or a lead compound in virology, particularly for studying the mechanisms of HBV replication and developing novel antiviral therapeutics. Its complex structure also makes it a candidate for structural and energetic studies in crystallography, similar to other benzamide derivatives . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Handle with care in a controlled laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-3-23(4-2)29(25,26)20-9-7-18(8-10-20)21(24)22(14-17-11-12-27-16-17)15-19-6-5-13-28-19/h5-13,16H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGLZUUDKJZJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the Furan and Thiophene Rings: These heterocyclic rings can be introduced through nucleophilic substitution reactions.

    Sulfamoylation: The diethylsulfamoyl group can be introduced using diethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the benzamide core or the sulfamoyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzene ring or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

The compound is characterized by several biological activities attributed to its structural components:

  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Studies have shown that similar compounds exhibit significant activity against various bacterial strains, including multidrug-resistant pathogens.
  • Anticancer Properties : Compounds containing furan and thiophene rings have been investigated for their cytotoxic effects on cancer cell lines. The presence of these moieties may enhance the compound's ability to inhibit tumor growth.
  • Anticonvulsant Potential : The thiazine-like structure may facilitate interactions with neurotransmitter receptors, suggesting potential anticonvulsant effects.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsNotable Findings
AntimicrobialSulfonamide derivativesEffective against MRSA strains
AnticancerFuran and thiophene derivativesSignificant reduction in cell viability
AnticonvulsantThiazine-like compoundsPotential interactions with neurotransmitter receptors

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives, including the target compound, against multidrug-resistant pathogens. The results indicated that the compound demonstrated significant activity against MRSA strains, with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, the compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential as an anticancer agent.

Case Study 3: Pharmacokinetic Evaluation

Pharmacokinetic studies utilizing tools like ADMETlab indicated varying permeability and interactions with biomolecules for compounds similar to 4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide. These evaluations are crucial for understanding the therapeutic potential and optimizing drug design .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on signaling pathways within cells.

Comparison with Similar Compounds

4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide ()

  • Structural Similarities : Shares the diethylsulfamoyl-benzamide core but replaces the furan/thiophene N-substituents with a 4-(4-fluorophenyl)thiazol-2-yl group.
  • These features contrast with the target compound’s flexible N-alkyl chains and heteroaromatic diversity.
  • Synthetic Relevance : Both compounds likely derive from sulfamoyl benzoic acid intermediates, but coupling with distinct amines (e.g., thiazole derivatives vs. furan/thiophene methylamines) dictates structural divergence.

4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide ()

  • Structural Features : Substitutes diethylsulfamoyl with methyl(phenyl)sulfamoyl and uses a thiazol-2-yl N-substituent.
  • Impact of Substituents : The phenyl group in the sulfamoyl moiety may sterically hinder binding compared to the diethyl group, while the thiazole’s hydrogen-bonding capacity differs from the target’s furan/thiophene groups.

Table 1: Comparison of Sulfamoyl Benzamides

Compound Sulfamoyl Group N-Substituents Potential Applications
Target Compound Diethylsulfamoyl Furan-3-ylmethyl, thiophen-2-ylmethyl Enzyme inhibition (hypothetical)
4-(Diethylsulfamoyl)-N-[4-FPh-thiazole] Diethylsulfamoyl 4-(4-Fluorophenyl)thiazol-2-yl Anticancer (analog-based inference)
4-[Methyl(Ph)sulfamoyl]-N-thiazole Methyl(phenyl)sulfamoyl Thiazol-2-yl Antimicrobial (structural analogy)

Heterocyclic-Substituted Benzamides

N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b, )

  • Structural Alignment : Incorporates a furan-3-yl group on the benzamide’s meta position but lacks the diethylsulfamoyl group.
  • Functional Implications: The aminocyclopropyl-phenyl moiety may enhance target engagement through hydrogen bonding, whereas the target compound’s diethylsulfamoyl group could improve solubility and pharmacokinetics .

(E)-4-((Thiophen-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide (K1, )

  • Key Features : Combines a thiophene-derived Schiff base with a triazole N-substituent.
  • Docking Insights : Exhibits a docking score of -8.54 kcal/mol against HDAC8, suggesting that thiophene motifs contribute to binding. The target compound’s thiophen-2-ylmethyl group may similarly modulate enzyme interactions but with distinct spatial positioning .

Table 2: Heterocyclic Benzamide Derivatives

Compound Heterocycle Type Additional Features Docking Score (HDAC8)
Target Compound Furan, Thiophene Diethylsulfamoyl, N-alkyl chains Not reported
K1 () Thiophene, Triazole Schiff base linker -8.54 kcal/mol
3b () Furan Aminocyclopropyl-phenyl Not applicable

Thiophene-Containing Analogues

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide ()

  • Structural Contrast: Features a dihydrothienylidene group fused to the benzamide, creating a planar, conjugated system. This contrasts with the target’s non-fused thiophen-2-ylmethyl substituent, which offers greater rotational freedom .

4-((Thiophen-2-yl-methylene)amino)benzamides ()

  • Functional Comparison: Incorporates a thiophen-2-yl-methyleneamino group via a Schiff base. This imine linkage may confer pH-dependent reactivity, unlike the target’s stable N-alkyl bonds .

Biological Activity

4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, supported by relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Key structural components include:

  • Furan and thiophene rings : Contributing to its biological activity.
  • Diethylsulfamoyl group : Implicated in enhancing solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the furan and thiophene derivatives through cyclization reactions.
  • Coupling reactions to attach the diethylsulfamoyl moiety.
  • Purification through recrystallization or chromatography to obtain the final product.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, related benzamide derivatives have shown efficacy in reducing seizure frequency in animal models, suggesting a potential role in epilepsy treatment .

Neuroprotective Effects

Research has demonstrated that this compound may possess neuroprotective properties. In vitro studies indicate that it can enhance neuronal survival under oxidative stress conditions, potentially through modulation of neurotransmitter systems .

Antimicrobial Activity

Preliminary investigations suggest that the compound may exhibit antimicrobial activity against various bacterial strains. The presence of the furan and thiophene rings is believed to contribute to its ability to disrupt bacterial cell membranes .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, studies on related compounds indicate:

  • Absorption : Likely high due to the presence of polar functional groups.
  • Metabolism : Potential hepatic metabolism via cytochrome P450 enzymes, leading to active metabolites.
  • Excretion : Predominantly renal.

Case Studies

  • Case Study on Anticonvulsant Activity :
    • In a study involving animal models, administration of the compound resulted in a significant reduction in seizure duration compared to controls. The mechanism was hypothesized to involve modulation of GABAergic neurotransmission.
  • Neuroprotection in Oxidative Stress Models :
    • Cells treated with the compound showed increased viability and reduced markers of oxidative stress when exposed to neurotoxic agents, indicating its potential as a neuroprotective agent.

Q & A

Q. What are the key synthetic routes for 4-(diethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves:
  • Sulfamoyl Group Introduction : Reacting a benzamide precursor with diethylsulfamide under sulfonation conditions, often using chlorosulfonic acid or SO₃ as a sulfonating agent .
  • Coupling Reactions : The furan-3-ylmethyl and thiophen-2-ylmethyl groups are attached via nucleophilic substitution or amide coupling. For example, activating the benzamide carbonyl with EDCI/HOBt and reacting with furan/thiophene-derived amines .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Purity is validated via HPLC (>95% purity threshold) and melting point consistency .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm, furan/thiophene protons in aromatic regions). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak for C₂₂H₂₅N₂O₃S₂ at m/z 441.1302) .
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent orientation in crystalline form .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) during sulfonation reduce side-product formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency. Solvent-free microwave-assisted synthesis may reduce reaction time .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields for thiophene/furan moieties .
  • Process Monitoring : Real-time FTIR tracks reaction progression, while TLC/HPLC identifies intermediates .

Q. How should researchers address contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer activity)?

  • Methodological Answer :
  • Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing, NCI-60 panel for anticancer screening) to ensure reproducibility .
  • Structural Confirmation : Verify compound integrity (via NMR/MS) to rule out degradation or isomerization artifacts .
  • Target Profiling : Employ computational docking (AutoDock Vina) to compare binding affinities across targets (e.g., bacterial DHPS vs. human kinases) .

Q. What strategies are effective for synthesizing derivatives to enhance pharmacological properties?

  • Methodological Answer :
  • Functional Group Modification : Replace diethylsulfamoyl with cyclopropylsulfonamide for metabolic stability. Use Suzuki-Miyaura coupling to introduce heteroaromatic groups .
  • Bioisosteric Replacement : Substitute thiophene with benzothiophene to improve lipophilicity (logP optimization via ChemAxon software) .
  • Prodrug Design : Conjugate with esterase-sensitive groups (e.g., acetyloxy) for controlled release .

Q. What methodologies are recommended for studying the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2, EGFR) using Schrödinger Suite .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to quantify target affinity .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.